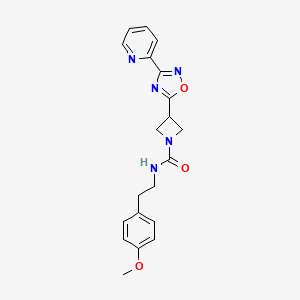![molecular formula C16H24N2O3 B2740505 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol CAS No. 2174000-36-1](/img/structure/B2740505.png)
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a piperidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole core, followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. Key reagents often include methylamine, dimethylpiperidine, and various catalysts to facilitate the reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, making it a candidate for drug development and other therapeutic applications.
類似化合物との比較
Similar Compounds
- 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-4-ol
- 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-3-ol
Uniqueness
Compared to similar compounds, 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol exhibits unique chemical stability and reactivity due to the specific positioning of its functional groups. This uniqueness enhances its potential for various applications, particularly in medicinal chemistry where precise molecular interactions are crucial.
特性
IUPAC Name |
6-[[(1,2-dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-6-13(4-5-17(11)2)18(3)9-12-7-15-16(8-14(12)19)21-10-20-15/h7-8,11,13,19H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHJZSQMYWCVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CC2=CC3=C(C=C2O)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
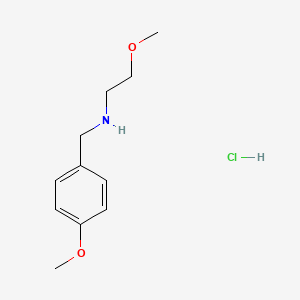
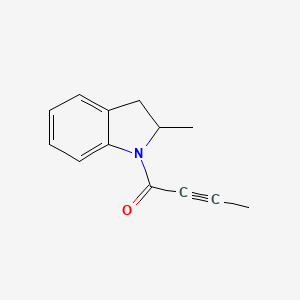
![N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2740426.png)
![Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether](/img/structure/B2740427.png)
![N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2740430.png)
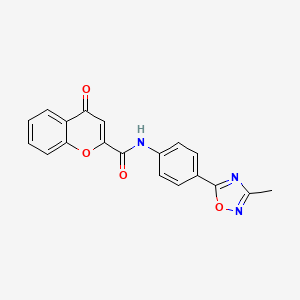
![5-amino-N-(3,4-dimethylphenyl)-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2740435.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2740436.png)
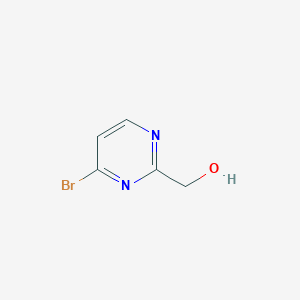
![N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2740440.png)
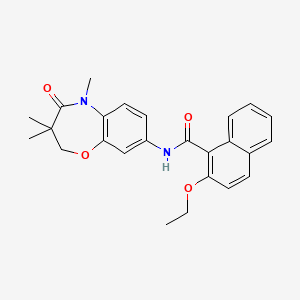
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2740443.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2740444.png)
